

Piperitone: A Comprehensive Technical Guide for Researchers

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For Immediate Release

This technical guide provides an in-depth overview of **piperitone**, a monoterpene ketone of significant interest in the fields of chemical synthesis, pharmacology, and fragrance science. This document, tailored for researchers, scientists, and drug development professionals, consolidates key chemical identifiers, experimental protocols, and insights into its biological activities, with a particular focus on its regulatory role in cholesterol metabolism.

Core Chemical Data

Piperitone exists as two stereoisomers, (+)-**piperitone** and (-)-**piperitone**, and as a racemic mixture. The distinct chemical identifiers for each form are crucial for accurate research and documentation.



Chemical Identifier	(+)-Piperitone (D- form)	(-)-Piperitone (L- form)	Racemic Piperitone (D/L-form)
CAS Number	6091-50-5	4573-50-6	89-81-6
IUPAC Name	(6S)-3-methyl-6-(1- methylethyl)-2- cyclohexen-1-one[1]	(6R)-3-methyl-6-(1- methylethyl)-2- cyclohexen-1-one[2]	3-methyl-6-propan-2- ylcyclohex-2-en-1- one[3]
Synonyms	d-Piperitone[1]	I-Piperitone, (R)-(-)-p- Menth-1-en-3-one[2] [4][5]	3-Carvomenthenone, p-Menth-1-en-3-one[3]
Molecular Formula	C10H16O[1]	C10H16O[2]	C10H16O[6][7][8]
Molecular Weight	152.23 g/mol [1]	152.24 g/mol [4]	152.23 g/mol [6][8]
SMILES String	CC1=CC(=O)C@@H(CC1)C(C)C[1]	CC1=CC(=O)C@H(C C1)C(C)C	CC1=CC(=O)C(CC1) C(C)C[3]
InChI Key	YSTPAHQEHQSRJD- VIFPVBQESA-N[9]	YSTPAHQEHQSRJD- SSDOTTSWSA-N	YSTPAHQEHQSRJD- UHFFFAOYSA-N[3] [10][11]
PubChem CID	61362[1]	107561[2]	6987[3]
ChEBI ID	CHEBI:41[1]	CHEBI:48933	CHEBI:48933[3]
UNII	8ZZ2GU5WBU[1]	8GZY0Q0N20	1VZ8RG269R[3]

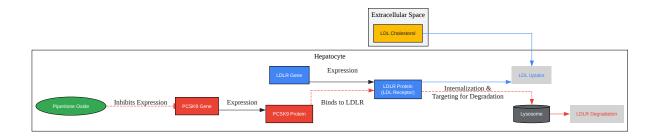
Biological Activity and Signaling Pathways

Piperitone and its derivatives have demonstrated a range of biological activities, including antimicrobial, insecticidal, anti-inflammatory, and antioxidant effects. Notably, recent research has elucidated the role of **piperitone** oxide, a closely related compound, in the regulation of cholesterol homeostasis through its influence on the expression of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) and the Low-Density Lipoprotein Receptor (LDLR).

Regulation of PCSK9 and LDLR Expression by Piperitone Oxide



Piperitone oxide has been shown to modulate the expression of PCSK9 and LDLR in human hepatoma cell lines.[7] PCSK9 is a crucial regulator of plasma cholesterol levels by promoting the degradation of LDLR. By reducing the expression of PCSK9, **piperitone** oxide leads to an increase in LDLR levels, which in turn enhances the clearance of LDL cholesterol from the bloodstream.



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Piperitone Oxide's Regulation of PCSK9 and LDLR.

Experimental Protocols Extraction of Piperitone-Rich Essential Oil by Steam Distillation

This protocol outlines the extraction of essential oils from Mentha piperita, a common source of **piperitone**, using steam distillation.

Materials and Equipment:

• Fresh or dried Mentha piperita leaves



- Steam distillation apparatus (including a distillation flask, condenser, and collection vessel)
- Heating mantle
- Separatory funnel
- Anhydrous sodium sulfate

Procedure:

- Freshly harvested Mentha piperita leaves are air-dried to reduce moisture content.
- The dried plant material is placed into the distillation flask of the steam distillation apparatus.
- Water is added to the flask to cover the plant material.
- The flask is heated to generate steam, which passes through the plant material, causing the volatile essential oils to vaporize.
- The steam and essential oil vapor mixture travels to the condenser, where it is cooled and condensed back into a liquid.
- The condensate, a mixture of water and essential oil, is collected in the collection vessel.
- The essential oil, being less dense than water, will form a layer on top. The mixture is transferred to a separatory funnel to separate the oil from the water.[6]
- The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.

Synthesis of Piperitone via Robinson Annulation

Piperitone can be synthesized in the laboratory through a Robinson annulation reaction, which involves a Michael addition followed by an intramolecular aldol condensation.

Materials and Equipment:

Mesityl oxide



- Methyl vinyl ketone
- Potassium hydroxide (or another suitable base)
- Reaction flask with a reflux condenser
- Stirring apparatus
- · Separatory funnel
- Rotary evaporator

Procedure:

- Mesityl oxide is treated with a base, such as potassium hydroxide, to form an enolate.
- Methyl vinyl ketone is added to the reaction mixture. The enolate of mesityl oxide undergoes
 a Michael addition to the methyl vinyl ketone, forming a 1,5-dicarbonyl intermediate.
- The reaction mixture is heated to reflux.
- Under the basic conditions, the 1,5-dicarbonyl intermediate undergoes an intramolecular aldol condensation.
- The resulting β -hydroxy ketone dehydrates to yield the α , β -unsaturated ketone, **piperitone**.
- After the reaction is complete, the mixture is cooled and extracted with a suitable organic solvent.
- The organic layer is washed, dried, and the solvent is removed under reduced pressure using a rotary evaporator to yield crude **piperitone**.

Purification of Piperitone by Column Chromatography

This protocol describes the purification of **piperitone** from a crude mixture using silica gel column chromatography.

Materials and Equipment:



- Crude piperitone
- Silica gel (60-120 mesh)
- Glass chromatography column
- Hexane
- · Ethyl acetate
- Collection tubes
- Thin-layer chromatography (TLC) plates and chamber
- UV lamp

Procedure:

- A slurry of silica gel in hexane is prepared and packed into the chromatography column.
- The crude piperitone is dissolved in a minimal amount of hexane and loaded onto the top of the silica gel column.
- The column is eluted with a solvent system of increasing polarity, starting with pure hexane and gradually increasing the percentage of ethyl acetate.
- Fractions of the eluent are collected in separate tubes.
- The composition of each fraction is monitored by TLC.
- Fractions containing pure piperitone are combined.
- The solvent is removed from the combined fractions using a rotary evaporator to yield purified piperitone.

GC-MS Analysis of Piperitone

Gas chromatography-mass spectrometry (GC-MS) is a standard method for the identification and quantification of **piperitone** in essential oil samples.



Typical GC-MS Parameters:

- GC System: Agilent 5890 Series II GC or similar.
- Column: HP-5MS, 30 m x 0.25 mm, 0.25 μm film thickness (or equivalent).
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injector Temperature: 250 °C.
- Oven Temperature Program:
 - o Initial temperature: 60 °C, hold for 2 minutes.
 - Ramp: Increase to 240 °C at a rate of 3 °C/min.
 - Final hold: 240 °C for 5 minutes.
- MS System: Agilent 5973 Mass Selective Detector or similar.
- Ionization Mode: Electron Impact (EI) at 70 eV.
- Mass Range: m/z 40-550.
- Transfer Line Temperature: 280 °C.

Data Analysis: The identification of **piperitone** is achieved by comparing the retention time and mass spectrum of the peak in the sample chromatogram with those of a **piperitone** standard and with data from mass spectral libraries such as NIST and Wiley.

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